molecular formula C17H15NO2 B11850095 4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 93315-78-7

4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B11850095
CAS No.: 93315-78-7
M. Wt: 265.31 g/mol
InChI Key: WHUYRJAYTFBLLN-UHFFFAOYSA-N
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Description

4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features a benzyloxy group at the 4-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a suitable benzyloxy precursor reacts with the indole core.

    Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as potassium carbonate.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(benzyloxy)-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 4-(benzyloxy)-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in studying biological pathways involving indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole core can interact with biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methyl group.

    4-(benzyloxy)phenol: Lacks the indole core and aldehyde group.

    1-methyl-1H-indole-3-carbaldehyde: Lacks the benzyloxy group.

Uniqueness

4-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

93315-78-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-4-phenylmethoxyindole-3-carbaldehyde

InChI

InChI=1S/C17H15NO2/c1-18-10-14(11-19)17-15(18)8-5-9-16(17)20-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3

InChI Key

WHUYRJAYTFBLLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O

Origin of Product

United States

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